molecular formula C20H23ClN4O3S2 B11393632 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11393632
M. Wt: 467.0 g/mol
InChI Key: WXEBTUZFMVKGMP-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
  • 5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole hydrochloride

Uniqueness

Compared to similar compounds, 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the pyrimidine ring and the sulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23ClN4O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-4-6-16(7-5-15)30(27,28)25-10-8-14(2)9-11-25/h3-7,13-14H,1,8-12H2,2H3,(H,23,26)

InChI Key

WXEBTUZFMVKGMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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